

Head-to-Head Comparison: Zegruvirimat and GSK3640254 for HIV-1 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Zegruvirimat**

Cat. No.: **B12392833**

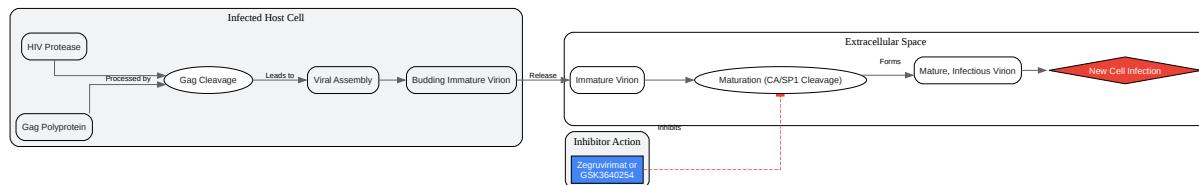
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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two next-generation HIV-1 maturation inhibitors: **Zegruvirimat** (also known as GSK3739937, VH3739937, or VH-937) and GSK3640254. Both compounds, developed by ViiV Healthcare, represent a novel class of antiretrovirals that target the final stages of the viral lifecycle. While both have shown promise, their development pathways have diverged, with GSK3640254 being discontinued after Phase 2 trials and the development of **Zegruvirimat** also being halted during Phase 2.^[1] This guide synthesizes the available preclinical and clinical data to offer a clear comparison of their performance, supported by experimental data and protocols.

Mechanism of Action: Targeting HIV-1 Maturation

Both **Zegruvirimat** and GSK3640254 are HIV-1 maturation inhibitors.^{[2][3][4][5][6]} They function by binding to the HIV-1 Gag polyprotein, specifically disrupting the final cleavage event between the capsid protein (p24) and the spacer peptide 1 (SP1) by the viral protease.^{[2][3][7]} This inhibition prevents the morphological rearrangement of the virion core, resulting in the formation of immature, non-infectious virus particles.^[6] This mechanism of action is distinct from other existing antiretroviral classes, offering a potential new option for treatment-experienced patients with drug-resistant HIV-1 strains.^[3]



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Caption: Mechanism of action of HIV-1 maturation inhibitors.

Chemical Structures

Zegravirimat and GSK3640254 are structurally related, both being derivatives of betulinic acid.^[8] **Zegravirimat** is an advanced derivative of GSK3640254, featuring a 4-cyanopyridyl ether in place of a fluorine atom present in GSK3640254.^{[4][9]} This structural modification was intended to enhance the antiviral profile, particularly against resistance-associated mutations.^{[4][9]}

Compound	Chemical Name	Molecular Formula	Molecular Weight
Zegravirimat	(1S)-1-[(3-cyanopyridin-2-yl)oxy]methyl]-4-[2-(1,1-dioxo-1λ6-yl)ethyl]amino}-28-norlupa-2,20(29)-dien-3-yl]cyclohex-3-ene-1-carboxylic acid	C49H70N4O5S	827.18 g/mol
GSK3640254	(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl]-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocycloenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid	C43H67FN2O4S	Not explicitly found

Head-to-Head Antiviral Activity

Both compounds have demonstrated potent antiviral activity against a range of HIV-1 subtypes and clinical isolates. Notably, **Zegravirimat** (VH3739937) has shown an improved profile against certain viral strains with reduced susceptibility to earlier maturation inhibitors.

Table 1: In Vitro Antiviral Efficacy against Laboratory Strains and Clinical Isolates

Virus Strain/Isolate	Zegrivirimat (VH3739937) EC50 (nM)	GSK3640254 EC50 (nM)
HIV-1 NL4-3	3.1	Not explicitly found
HIV-1 HXB2	2.0	Not explicitly found
Panel of HIV-1 Clinical Isolates (various subtypes)	≤ 5.0	Not explicitly found
Viruses with Gag polymorphisms (multiple-cycle assay)	≤ 8.0	Not explicitly found
Virus with A364V mutation (single-cycle assay)	32.0	>600-fold reduced sensitivity for earlier MIs

Table 2: Comparative Activity against a Virus with the A364V Resistance Mutation

Compound	Fold-change in EC50 vs. Wild-Type
Zegrivirimat (VH3739937)	6.4
GSK3640254	~100
Bevirimat (first-generation MI)	>600

Pharmacokinetics

A key differentiator between the two compounds is their pharmacokinetic profile, with **Zegrivirimat** exhibiting a significantly longer half-life.

Table 3: Key Pharmacokinetic Parameters

Parameter	Zegravirimat (VH3739937)	GSK3640254
Terminal Half-life	~3 days[5][10]	Not explicitly found for comparison
Dosing Potential	Once-weekly oral dosing[4][9][10]	Once-daily dosing
Food Effect	Bioavailability >2-fold higher in fed vs. fasted states (tablet)[5][10]	Administered with a moderate-fat meal in clinical trials

Clinical Development and Safety

Both **Zegravirimat** and GSK3640254 have undergone Phase 1 and Phase 2 clinical trials.

GSK3640254:

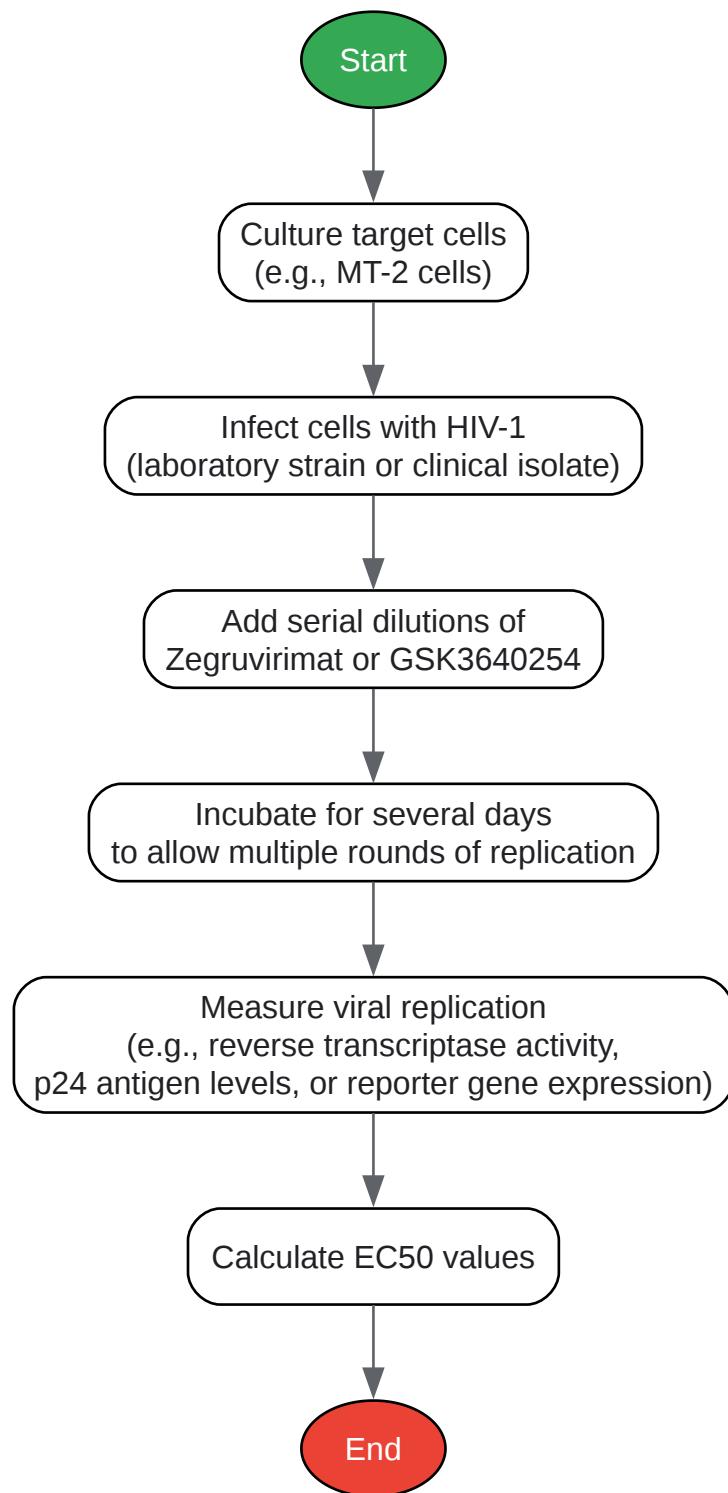
- Phase 2b trials (DYNAMIC and DOMINO) showed generally comparable efficacy and safety to dolutegravir-based regimens at 24 weeks.[11]
- Development was discontinued in early 2023 after completion of Phase 2 trials.[1]

Zegravirimat (GSK3739937/VH3739937):

- Phase 1 studies in healthy participants showed no unexpected or dose-limiting safety events, with most drug-related adverse events being gastrointestinal.[5][10]
- A Phase 2 trial (NCT06061081) was initiated to evaluate antiviral effect, safety, and tolerability in treatment-naïve adults with HIV-1.[12][13]
- Development was halted in October 2024 due to preliminary findings in a preclinical study of a similar maturation inhibitor and the compound not meeting the target product profiles for long-acting treatment.[1]

Experimental Protocols

Antiviral Activity Assay (Multiple-Cycle Replication Assay)



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Caption: Workflow for a multiple-cycle antiviral activity assay.

This assay measures the ability of a compound to inhibit viral replication over multiple rounds of infection. Target cells, such as MT-2 cells or peripheral blood mononuclear cells (PBMCs), are infected with a known amount of HIV-1.^[14] Immediately after infection, the cells are treated with serial dilutions of the test compound. The cultures are incubated for several days, allowing the virus to replicate and spread to new cells. Viral replication is then quantified by measuring reverse transcriptase activity in the culture supernatant, p24 antigen levels, or the expression of a reporter gene (e.g., luciferase) engineered into the virus. The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits viral replication by 50% compared to untreated controls.

Cytotoxicity Assay

To determine the therapeutic index of the compounds, their cytotoxicity is assessed in the same cell lines used for the antiviral assays. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. Cells are seeded in 96-well plates and incubated with serial dilutions of the test compound for the same duration as the antiviral assay. The CellTiter-Glo® reagent is then added, and the resulting luminescence is measured. The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.

Virus-Like Particle (VLP) Cleavage Assay

This assay directly measures the inhibition of Gag processing.^[15] Non-infectious VLPs containing the HIV-1 Gag polyprotein are produced in cell culture and then harvested.^{[14][15]} These VLPs are incubated with the test compound at various concentrations before being treated with purified HIV-1 protease. The cleavage of the Gag precursor protein into mature proteins (like p24) is monitored over time, often by liquid chromatography with mass spectrometry.^[15] The percentage of inhibition is calculated relative to a control without any inhibitor.^[15]

Conclusion

Both **Zegruvirimat** and GSK3640254 are potent HIV-1 maturation inhibitors with a novel mechanism of action. **Zegruvirimat**, a structural analog of GSK3640254, demonstrated an improved preclinical profile, including enhanced activity against the A364V resistance mutation

and a significantly longer pharmacokinetic half-life, suggesting the potential for less frequent dosing.[4][5][8][9][10] However, the development of both compounds has been discontinued.[1] The data presented in this guide provides a valuable comparative resource for researchers in the field of HIV-1 drug development, highlighting the progress and challenges in the development of maturation inhibitors. The insights gained from these compounds may inform the design of future antiretroviral agents with this mechanism of action.

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References

- 1. GSK's ViiV Halts Phase 2 HIV Drug Development [synapse.patsnap.com]
- 2. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maturation inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. trial.medpath.com [trial.medpath.com]

- 14. medinfo.gsk.com [medinfo.gsk.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-Head Comparison: Zegravirimat and GSK3640254 for HIV-1 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392833#head-to-head-comparison-of-zegravirimat-and-gsk3640254>]

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